molecular formula C10H7Cl2NO4 B064912 5,7-Dichlorokynurenic acid monohydrate CAS No. 190908-40-8

5,7-Dichlorokynurenic acid monohydrate

Cat. No. B064912
M. Wt: 276.07 g/mol
InChI Key: READYYZXDSXRQJ-UHFFFAOYSA-N
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Description

5,7-Dichlorokynurenic acid (5,7-DCKA) is a derivative of kynurenic acid and an NMDA receptor antagonist . It selectively inhibits glycine- over kainate-induced NMDA currents at 15 μM in Xenopus oocytes expressing rat NMDA receptors . It is a very potent, water-soluble antagonist of the NMDA receptors complex acting at the strychnine-insensitive glycine binding site .


Molecular Structure Analysis

The molecular formula of 5,7-Dichlorokynurenic acid monohydrate is C10H7Cl2NO4 . The molecular weight is 276.07 g/mol . The structure includes a quinoline ring substituted by a carboxyl group .


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a boiling point of 428.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . The molar refractivity is 57.4±0.3 cm3 .

Scientific Research Applications

  • Structure and Hydrogen-Bonding Network : 5,7-Dichlorokynurenic acid hydrate has been structurally analyzed, revealing it exists as a keto tautomer and participates in a hydrogen-bonding network, forming a three-dimensional array without forming carboxylic acid dimers (Kubicki, Bassyouni, & Codding, 1997).

  • Potent Antagonist at NMDA Receptor : It is one of the most potent excitatory amino acid receptor antagonists, binding to a strychnine-insensitive glycine binding site on the NMDA receptor complex, and can antagonize several NMDA receptor-mediated biochemical and electrophysiological responses (Baron et al., 1990).

  • Structure-Activity Relationships of Derivatives : Derivatives of 5,7-Dichlorokynurenic acid have been evaluated as antagonists of the glycine site on the NMDA receptor complex, showing reduced affinity relative to the parent compound (Smith, Mcquaid, Calligaro, & O'malley, 1993).

  • Anticonvulsant Activity of Derivatives : 4-urea-5,7-dichlorokynurenic acid derivatives demonstrate anticonvulsant activity, highlighting the therapeutic potential of this class of chemicals (Nichols & Yielding, 1998).

  • Radioligand Binding Studies : [3H]5,7-Dichlorokynurenic acid has been used to study antagonist binding to the glycine recognition site, showing high affinity and saturation in rat brain membranes (Baron et al., 1991).

  • Brain Uptake and Conversion : Studies have investigated the facilitated brain uptake and conversion of 5,7-dichlorokynurenic acid precursors, showing potential for therapeutic delivery to the brain (Hokari, Wu, Schwarcz, & Smith, 1996).

  • Strychnine-Insensitive Glycine Receptors in Human Brain : [3H]5,7 Dichlorokynurenic acid has been used to identify strychnine-insensitive glycine receptors in the human brain, providing insights into NMDA-mediated channel activity (Wamsley, Sofia, Faull, Ary, Narang, & Mccabe, 1994).

Safety And Hazards

5,7-Dichlorokynurenic acid monohydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,7-dichloro-4-oxo-1H-quinoline-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3.H2O/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14;/h1-3H,(H,13,14)(H,15,16);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

READYYZXDSXRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635823
Record name 5,7-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichlorokynurenic acid monohydrate

CAS RN

190908-40-8
Record name 5,7-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Banerjee, P LaPointe, G Eitzen… - Frontiers in Cell and …, 2021 - frontiersin.org
Trypanosomatid parasites, including Trypanosoma and Leishmania, are infectious zoonotic agents for a number of severe diseases such as African sleeping sickness and American …
Number of citations: 6 www.frontiersin.org
J Van den Eynden - 2010 - documentserver.uhasselt.be
The central nervous system (CNS) is an integration center for signal processing, receiving signals from the different sensory systems and transmitting signals to the motor system. The …
Number of citations: 2 documentserver.uhasselt.be

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